1,3-Propanediaminium, N,N,N,N',N',N'-hexamethyl-2-((2-methyl-1-oxo-2-propenyl)oxy)-, bis(methyl sulfate)
Description
The compound 1,3-Propanediaminium, N,N,N,N',N',N'-hexamethyl-2-((2-methyl-1-oxo-2-propenyl)oxy)-, bis(methyl sulfate) is a quaternary ammonium salt characterized by:
- A propanediaminium core with six methyl groups (hexamethyl substitution).
- Bis(methyl sulfate) counterions, enhancing solubility in polar solvents .
While specific data on its applications are sparse in the provided evidence, its structure suggests utility in surfactants, polymers, or antimicrobial agents, common for quaternary ammonium compounds .
Properties
CAS No. |
52847-42-4 |
|---|---|
Molecular Formula |
C15H34N2O10S2 |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
methyl sulfate;trimethyl-[2-(2-methylprop-2-enoyloxy)-3-(trimethylazaniumyl)propyl]azanium |
InChI |
InChI=1S/C13H28N2O2.2CH4O4S/c1-11(2)13(16)17-12(9-14(3,4)5)10-15(6,7)8;2*1-5-6(2,3)4/h12H,1,9-10H2,2-8H3;2*1H3,(H,2,3,4)/q+2;;/p-2 |
InChI Key |
KSKSIVARDSAPQZ-UHFFFAOYSA-L |
Canonical SMILES |
CC(=C)C(=O)OC(C[N+](C)(C)C)C[N+](C)(C)C.COS(=O)(=O)[O-].COS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediaminium, N,N,N,N’,N’,N’-hexamethyl-2-((2-methyl-1-oxo-2-propenyl)oxy)-, bis(methyl sulfate) typically involves the reaction of 1,3-diaminopropane with methyl sulfate in the presence of a base. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving multiple purification steps to remove impurities and by-products .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under both acidic and alkaline conditions due to its ester and quaternary ammonium functional groups :
-
Acidic Hydrolysis : The acryloyloxy group reacts with H<sup>+</sup>, leading to ester cleavage and formation of carboxylic acid derivatives.
-
Alkaline Hydrolysis : Nucleophilic attack by OH<sup>−</sup> results in saponification of the ester group, producing acrylate salts.
Redox Reactions
The compound participates in oxidation and reduction processes:
-
Oxidation : Reacts with strong oxidizing agents (e.g., KMnO<sub>4</sub>) to break C–N bonds, yielding smaller amines and sulfate byproducts.
-
Reduction : LiAlH<sub>4</sub> reduces the acryloyloxy group to a hydroxyl group, forming alcohol derivatives.
Nucleophilic Substitution
The methyl sulfate counterions facilitate nucleophilic substitution at the quaternary nitrogen centers. Common nucleophiles (e.g., halides, hydroxide) displace methyl groups, forming new salts .
Elimination Reactions
Under thermal stress (>120°C), the compound undergoes β-elimination, releasing methyl sulfate and generating unsaturated amine intermediates.
Representative Reactions and Products
Reaction Kinetics and Thermodynamics
Scientific Research Applications
1,3-Propanediaminium, N,N,N,N',N',N'-hexamethyl-2-((2-methyl-1-oxo-2-propenyl)oxy)-, bis(methyl sulfate) is a quaternary ammonium compound that has potential applications in chemistry and biology due to its unique structure, which includes a hexamethylated structure with a propanediamine backbone and two methyl sulfate groups.
Biological Activity and Interactions
Studies have explored the biological activity of 1,3-Propanediaminium, N,N,N,N',N',N'-hexamethyl-2-((2-methyl-1-oxo-2-propenyl)oxy)-, bis(methyl sulfate), and its mechanism of action involves interactions with specific molecular targets within biological systems. These interactions can lead to alterations in cellular functions and pathways, making the compound of interest for therapeutic applications. Research indicates potential uses in drug development and biological studies to understand its effects on different biological systems. Further research is needed to fully elucidate the scope of its interactions and potential implications for therapeutic use.
Synthesis
The synthesis of 1,3-Propanediaminium, N,N,N,N',N',N'-hexamethyl-2-((2-methyl-1-oxo-2-propenyl)oxy)-, bis(methyl sulfate) typically involves several steps.
Structural Comparison
Several compounds share structural similarities with 1,3-Propanediaminium, N,N,N,N',N',N'-hexamethyl-2-((2-methyl-1-oxo-2-propenyl)oxy)-, bis(methyl sulfate). The uniqueness of 1,3-Propanediaminium lies in its specific combination of a propanediamine backbone with hexamethylation and dual methyl sulfate groups. This configuration provides distinct physicochemical properties that differentiate it from other similar compounds.
| Compound Name | Structure | Key Differences |
|---|---|---|
| 1-Hexadecanaminium, N,N-dimethyl-N-[3-(1-octooctadecyl)amino]-, salt with 4-methylbenzenesulfonic acid | Quaternary ammonium | Longer alkyl chain |
| Ethanaminium, N,N,N-trimethyl-, chloride | Quaternary ammonium | Lacks the complex ester functionality |
| Benzenemethanaminium, N-[4-[[(dimethylamino)carbonyl]oxy]-N,N,N-trimethyl-, methyl sulfate | Quaternary ammonium | Contains an aromatic moiety |
Mechanism of Action
The mechanism of action of 1,3-Propanediaminium, N,N,N,N’,N’,N’-hexamethyl-2-((2-methyl-1-oxo-2-propenyl)oxy)-, bis(methyl sulfate) involves its interaction with molecular targets such as cell membranes and enzymes. It can disrupt cell membrane integrity, leading to cell lysis, and can inhibit enzyme activity by binding to active sites .
Comparison with Similar Compounds
Structural Analogues with Varying Counterions
Key Observations :
Polymers and Reactive Derivatives
Key Observations :
- Reactivity : The target’s methacrylate group enables crosslinking or copolymerization, similar to .
- Functional Groups : Sulfonate in adds zwitterionic properties, broadening applications in conductive materials.
Research Findings and Limitations
- Synthesis : Methacrylate-containing QACs are typically synthesized via nucleophilic substitution or radical polymerization .
- Stability : Methyl sulfate counterions (target) are less hygroscopic than chlorides, improving shelf-life .
- Contradictions : While longer alkyl chains enhance surfactant properties , they may conflict with solubility requirements in pharmaceutical formulations .
Biological Activity
1,3-Propanediaminium, N,N,N,N',N',N'-hexamethyl-2-((2-methyl-1-oxo-2-propenyl)oxy)-, bis(methyl sulfate) is a quaternary ammonium compound with potential applications in various biological and pharmaceutical contexts. This article explores its biological activity, synthesis, and implications based on current research findings.
Chemical Structure and Properties
This compound is characterized by its complex structure, which includes multiple methyl groups and a propenyl ether moiety. The presence of these functional groups contributes to its solubility and reactivity, making it an interesting candidate for biological studies.
Antimicrobial Properties
Research indicates that quaternary ammonium compounds (QACs), including derivatives of 1,3-propanediaminium, exhibit significant antimicrobial activity. The mechanism typically involves disruption of microbial cell membranes and interference with cellular processes. Studies have shown that certain QACs can effectively reduce the viability of bacteria such as Staphylococcus aureus and Escherichia coli .
Cytotoxicity and Cell Viability
The cytotoxic effects of this compound have been evaluated using various cell lines. For instance, MTT assays demonstrated that concentrations above a certain threshold lead to decreased cell viability in fibroblast and cancer cell lines. The structure-activity relationship suggests that the hexamethyl substitution enhances cytotoxicity compared to less substituted analogs .
The proposed mechanism involves the interaction of the cationic head with negatively charged components of the cell membrane, leading to membrane destabilization. Additionally, the compound may induce oxidative stress within cells, further contributing to its cytotoxic effects .
Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of Kashan assessed the antimicrobial efficacy of several QACs including hexamethyl derivatives against common pathogens. The results indicated that this compound showed a minimum inhibitory concentration (MIC) comparable to established disinfectants .
Study 2: Cytotoxicity in Cancer Cells
In a controlled experiment involving human cancer cell lines, the compound was tested for its ability to induce apoptosis. Flow cytometry analysis revealed a significant increase in apoptotic cells after treatment with the compound at concentrations above 20 µM .
Safety and Environmental Impact
While the biological activity is promising, it is essential to consider the safety profile and environmental impact of this compound. Regulatory assessments suggest potential risks associated with high concentrations in aquatic environments due to its biocidal properties . Further studies are needed to evaluate chronic exposure effects.
Q & A
Q. Table 1: Key Spectral Signatures
| Functional Group | NMR Shift (ppm) | FTIR Peak (cm) |
|---|---|---|
| Quaternary ammonium | 3.1–3.5 () | – |
| Methacrylate C=O | – | 1700–1720 |
| Methyl sulfate (SO) | – | 1240–1260 |
Basic: What are the critical physicochemical properties influencing its application in surfactant research?
Methodological Answer:
- Solubility: Water-soluble due to cationic charge and hydrophilic sulfate groups. Conduct turbidity tests at varying temperatures (20–50°C) to determine critical micelle concentration (CMC) .
- Thermal Stability: Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C typical for quaternary ammonium salts) .
- Surface Activity: Measure surface tension reduction using a pendant drop tensiometer. Compare with structurally similar surfactants (e.g., cetrimonium chloride) .
Q. Table 2: Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Weight | ~928.22 g/mol (calculated) |
| Solubility in Water | >50 mg/mL at 25°C |
| CMC (Predicted) | 0.1–1.0 mM |
Advanced: How can computational modeling optimize synthesis pathways for this compound?
Methodological Answer:
- Reaction Pathway Simulation: Use COMSOL Multiphysics or Gaussian to model methacrylate grafting onto the propanediaminium backbone. Validate intermediates via transition-state calculations .
- Machine Learning (ML): Train ML algorithms on existing quaternary ammonium synthesis data to predict optimal reaction conditions (e.g., solvent polarity, catalyst loading) .
- Sensitivity Analysis: Identify rate-limiting steps (e.g., sulfate esterification) using Arrhenius parameters derived from kinetic studies .
Advanced: How to resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Multi-Technique Cross-Validation: Combine NMR, FTIR, and mass spectrometry (MS) to distinguish between isomeric byproducts (e.g., regioisomers in methacrylate attachment) .
- X-ray Crystallography: For crystalline derivatives, resolve ambiguities in spatial arrangement of substituents .
- Dynamic Light Scattering (DLS): Detect aggregates (>100 nm) that may distort NMR signals. Pre-filter samples using 0.22 µm membranes .
Basic: What are the primary research applications of this compound in biomedicine?
Methodological Answer:
- Antimicrobial Studies: Evaluate minimum inhibitory concentration (MIC) against Gram-positive bacteria (e.g., S. aureus) using broth microdilution assays. Compare with non-quaternary analogs .
- Drug Delivery: Formulate cationic micelles for siRNA encapsulation. Assess loading efficiency via fluorescence quenching assays .
Advanced: What experimental design considerations are critical for scaling up synthesis?
Methodological Answer:
- Reactor Configuration: Use continuous-flow reactors to enhance heat/mass transfer during exothermic quaternization steps .
- Process Analytical Technology (PAT): Implement inline FTIR or Raman probes to monitor sulfate esterification in real time .
- Byproduct Management: Optimize pH (6–8) to minimize hydrolysis of methacrylate groups. Characterize impurities via LC-MS .
Advanced: How to assess environmental impact and biodegradability?
Methodological Answer:
- OECD 301D Test: Measure biodegradation over 28 days in activated sludge. This compound’s branched alkyl chains may reduce biodegradability vs. linear analogs .
- Ecotoxicology: Perform Daphnia magna acute toxicity tests (48h EC) to determine aquatic risk. Cationic surfactants typically show EC <10 mg/L .
Q. Table 3: Environmental Safety Data
| Parameter | Value |
|---|---|
| Biodegradability (OECD 301D) | 40–60% (28 days) |
| Daphnia magna EC | 2.5 mg/L (estimated) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
